1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one
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Overview
Description
1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one is a complex organic compound that features a combination of aromatic, thiadiazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions.
Formation of the Ethanone Moiety: The ethanone moiety can be synthesized through Friedel-Crafts acylation reactions involving 4-chlorobenzoyl chloride and an appropriate aromatic compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone: Lacks the phenoxyethyl group.
1-(4-chlorophenyl)-2-(5-phenyl-1,3,4-thiadiazol-2-ylthio)ethanone: Contains a phenyl group instead of a phenoxyethyl group.
Uniqueness
1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one is unique due to the presence of both the phenoxyethyl and thiadiazole groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S3/c19-14-8-6-13(7-9-14)16(22)12-25-18-21-20-17(26-18)24-11-10-23-15-4-2-1-3-5-15/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYLHBDHMAOWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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